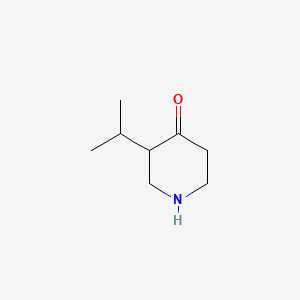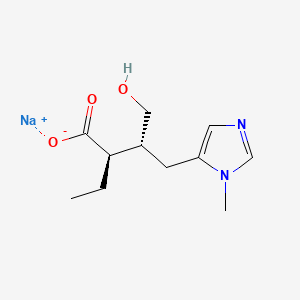![molecular formula C13H18OSi B595947 Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) CAS No. 196599-73-2](/img/structure/B595947.png)
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” is a chemical compound with the molecular formula C13H18OSi . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” consists of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” include a molecular weight of 218.367, a density of 0.9±0.1 g/cm3, and a boiling point of 264.1±32.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries
Silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve most lithium salts and provide a good passivation film on graphite anodes, suggesting their potential use in advanced battery technologies (Amine et al., 2006).
Surface Modification of Inorganic Oxide Particles
Silane coupling agents have been utilized for grafting onto the surface of inorganic oxide particles. This modification allows for the subsequent grafting of organic dyes, turning these particles into pigment fillers and demonstrating the versatility of silane compounds in material science applications (Lin, Siddiqui, & Ottenbrite, 2001).
Use in Polymer Adhesion
Silane coupling agents are key in improving the adhesion of elastomeric materials to polymers. Studies using sum frequency generation vibrational spectroscopy have provided insights into the molecular mechanisms by which silane adhesion promoters enhance polymer adhesion, crucial for various industrial applications (Vázquez et al., 2009).
Development of Thermally Conductive Nanocomposites
Silane coupling agents have been used to functionalize nanosized boron nitride fillers in the fabrication of bismaleimide/diallylbisphenol A nanocomposites. These materials combine excellent dielectric properties with outstanding thermal stability, indicating their potential in microelectronic device applications (Gu et al., 2016).
Synthesis of Novel Materials
Silane compounds serve as precursors in the synthesis of various novel materials. For instance, carbamoylsilane has been used for the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, demonstrating the role of silane compounds in organic synthesis and the development of new chemical entities (Liu, Guo, & Chen, 2015).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBZRCAZYSFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

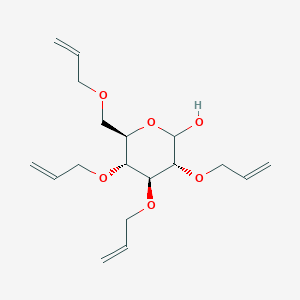
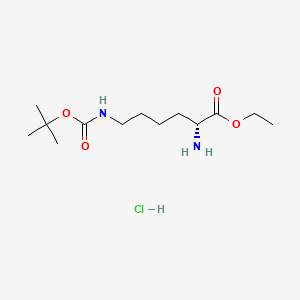
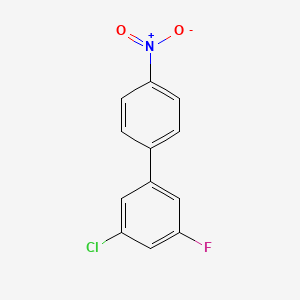
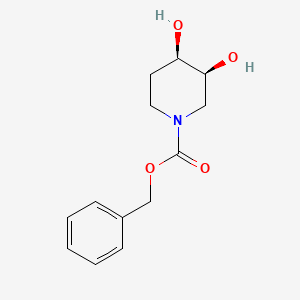
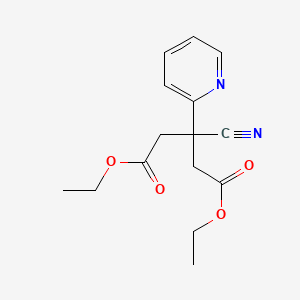
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)

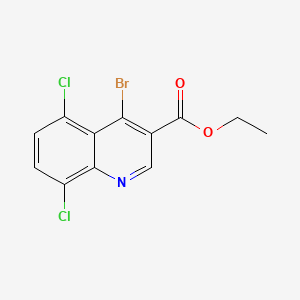
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
![N-[(2'-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]-L-valine Benzyl Ester](/img/structure/B595883.png)
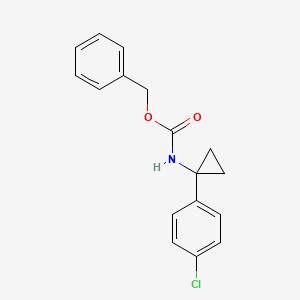
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)
